(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a complex organic compound with a unique structure that includes a chlorine atom, two methyl groups, and a tetrahydropyrido[3,4-b]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions such as oxidation and reduction.
Uniqueness
(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors involving pyrazine and pyridine derivatives.
- Chlorination : The introduction of chlorine at the 5-position is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that derivatives of tetrahydropyrido compounds demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Mechanism of Action : It is believed to exert its effects by inhibiting specific kinases involved in cell proliferation. For example, certain pyrazolo[3,4-b]pyridines have shown selective inhibition against cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell cycle regulation .
- Case Studies : In vitro studies with human tumor cell lines such as HeLa and HCT116 have shown that related compounds can significantly reduce cell viability and induce apoptosis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been noted for anti-inflammatory effects:
- Research Evidence : Certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. IC50 values for COX inhibition have been reported to be comparable to established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Structural Feature | Biological Activity |
---|---|
Chlorine Substitution at C5 | Enhances antimicrobial activity |
Dimethyl Groups at C1 and C2 | Improves selectivity towards CDKs |
Tetrahydropyridine Ring | Contributes to overall stability and bioavailability |
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C9H12ClN3/c1-6-5-12-8-7(13(6)2)3-4-11-9(8)10/h3-4,6,12H,5H2,1-2H3/t6-/m0/s1 |
InChI Key |
VKLZDTCTLVJVGN-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(N1C)C=CN=C2Cl |
Canonical SMILES |
CC1CNC2=C(N1C)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.